molecular formula C16H11FN4O2S B2940191 N-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine CAS No. 862976-39-4

N-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B2940191
CAS No.: 862976-39-4
M. Wt: 342.35
InChI Key: NUBIJBKIQIWHFX-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a type of oxadiazole derivative that exhibits promising biological activities, including antimicrobial, antifungal, and anticancer properties.

Scientific Research Applications

Synthetic Chemistry Applications

One significant application is in the synthesis and reactivity of related fluorinated compounds. For instance, Ghosh et al. (2009) detailed the synthesis and reactivity of N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide, a building block for Julia olefination. This compound undergoes condensation reactions with aldehydes and cyclic ketones to give alpha-fluorovinyl Weinreb amides and alpha-fluoroenones, demonstrating its value in creating structurally diverse molecules with potential for further chemical transformations and applications in medicinal chemistry and materials science Ghosh et al., 2009.

Pharmacological Applications

In pharmacology, derivatives of benzothiazole have been shown to possess antitumor, anticonvulsant, and neuroprotective properties. Bradshaw et al. (2002) investigated amino acid prodrugs of novel antitumor 2-(4-aminophenyl)benzothiazoles, demonstrating their potent antitumor properties in vitro and in vivo. These compounds, through isosteric replacement and amino acid conjugation, addressed metabolic inactivation and solubility challenges, presenting a promising approach for cancer treatment Bradshaw et al., 2002.

Material Science Applications

In the realm of material science, Constantin et al. (2019) explored the development of novel six-membered polyimides with electrochromic properties. The study focused on how structural variation affects the optoelectronic characteristics and electrochromic performances of these materials, demonstrating the potential of benzothiazole derivatives in creating advanced materials for electrochromic devices Constantin et al., 2019.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4O2S/c1-22-11-5-2-9(3-6-11)14-20-21-15(23-14)19-16-18-12-7-4-10(17)8-13(12)24-16/h2-8H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBIJBKIQIWHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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